molecular formula C7H16N2O B1426502 2-(1,4-Oxazepan-4-yl)ethan-1-amine CAS No. 878155-50-1

2-(1,4-Oxazepan-4-yl)ethan-1-amine

Cat. No. B1426502
CAS RN: 878155-50-1
M. Wt: 144.21 g/mol
InChI Key: OKIPJNZTHGXISP-UHFFFAOYSA-N
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Description

2-(1,4-Oxazepan-4-yl)ethan-1-amine is a chemical compound with the CAS Number: 878155-50-1 . It has a molecular weight of 144.22 . The compound is in liquid form .


Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . . The storage temperature for this compound is 4 °C .

Scientific Research Applications

Synthesis and Characterization

  • The study of the synthesis and characterization of derivatives related to 2-(1,4-Oxazepan-4-yl)ethan-1-amine, including Schiff's bases reactions and heterocyclic rings preparation, has been a significant area of research (AL-Hiti & Abdalgabar, 2022).

Biological Activity

  • Research has been conducted on the synthesis of 1,3-Oxazepine and 1,3-oxazepane derivatives and their antibacterial properties. These compounds have shown high antibacterial activity against various bacteria (Abbas et al., 2020).

Chemical Reactions

  • The development of novel chemical synthesis methods, such as the consecutive three-component synthesis of ethanones, involves compounds related to 2-(1,4-Oxazepan-4-yl)ethan-1-amine (Merkul & Müller, 2006).

Chiral Auxiliary Applications

  • The conversion of chiral amino alcohols into phosphorus-containing oxazolines and their use as ligands in palladium-catalyzed enantioselective amination reactions has been explored (Sudo & Saigo, 1997).

Polymerization and Material Science

  • Organocatalytic ring-opening polymerization of N-acylated-1,4-oxazepan-7-ones has been investigated for synthesizing biodegradable poly(ester amide)s, offering alternatives to poly(2-oxazoline)s (Wang & Hadjichristidis, 2020).

Safety And Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302 and H314 . This indicates that it is harmful if swallowed and causes severe skin burns and eye damage.

properties

IUPAC Name

2-(1,4-oxazepan-4-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c8-2-4-9-3-1-6-10-7-5-9/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKIPJNZTHGXISP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCOC1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,4-Oxazepan-4-yl)ethan-1-amine

CAS RN

878155-50-1
Record name 2-(1,4-oxazepan-4-yl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of nitrile 293 (3.2 g, 22.8 mmol) and Raney-Nickel (50% w/w in water, ca. 12 g) in EtOH (100 mL) and cNH3 (10 mL) was stirred under H2 (60 psi) for 16 h. The mixture was filtered through Celite, washed with EtOH (3×10 mL) and the solvent evaporated to give crude diamine 294 (2.98 g, 91%) as a pale yellow oil, which was used without further purification: 1H NMR [(CD3)2SO] δ 3.64-3.67 (m, 2H, H-3), 3.57-3.59 (m, 2H, H-5), 2.49-2.62 (m, 8H, H-2, H-7, 2×CH2), 1.71-1.80 (m, 2H, H-6), NH2 not observed; HRMS (FAB+) calcd for C7H17N2O (MH+) m/z 145.13409, found 145.13439.
Quantity
3.2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
12 g
Type
catalyst
Reaction Step One
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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